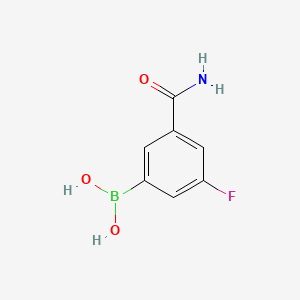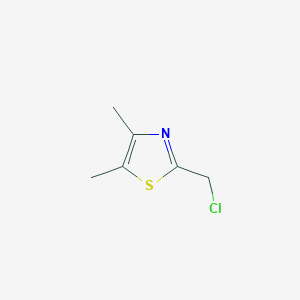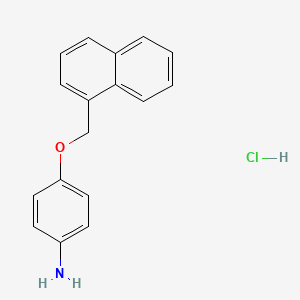
4-(2-Phenyl-1H-imidazol-1-YL)butanoic acid hydrochloride
Übersicht
Beschreibung
4-(2-Phenyl-1H-imidazol-1-YL)butanoic acid hydrochloride is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1=CC=C(C=C1)C2=NC=CN2CCCC(=O)O.Cl . This indicates that the compound contains a phenyl group (C1=CC=C(C=C1)) attached to an imidazole ring (C2=NC=CN2), which is further connected to a butanoic acid group (CCCC(=O)O). The entire molecule is a hydrochloride, as indicated by the .Cl at the end of the SMILES notation . Physical And Chemical Properties Analysis
The melting point of this compound is reported to be between 121-124 degrees Celsius . No other physical or chemical properties are provided in the search results.Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid and its derivatives serve as reversible luminescent sensors for detecting cyanide and mercury ions. These imidazole-based compounds exhibit specificity towards CN- ions, resulting in fluorescence quenching. They have been tested for reversibility and reusability over multiple cycles, highlighting their potential in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).
Urease Inhibitors
Imidazole derivatives have been synthesized and evaluated as potent urease inhibitors. One study synthesized various indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showing significant in vitro inhibitory potential against the urease enzyme. These molecules, characterized by their structural diversity and potential as therapeutic agents, underscore the versatility of imidazole derivatives in drug design (Nazir et al., 2018).
Idiopathic Pulmonary Fibrosis Treatment
The research into 3-aryl(pyrrolidin-1-yl)butanoic acids, including imidazole derivatives, has identified potential therapeutic agents for idiopathic pulmonary fibrosis. These compounds exhibit high affinity and selectivity for the αvβ6 integrin, crucial for fibrosis development. Their pharmacokinetic properties suggest suitability for inhaled dosing, representing a novel approach to pulmonary fibrosis treatment (Procopiou et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(2-phenylimidazol-1-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-12(17)7-4-9-15-10-8-14-13(15)11-5-2-1-3-6-11;/h1-3,5-6,8,10H,4,7,9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQGVXYOAIDOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486674.png)